Chemical and physical properties of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide
Chemical and physical properties of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide
Introduction
This technical guide provides a comprehensive overview of the anticipated chemical and physical properties of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide. As a distinct molecule within the broader class of pyrrole carboxamides, this compound is of significant interest to researchers in medicinal chemistry and drug development. The pyrrole-3-carboxamide scaffold is a key pharmacophore in a variety of biologically active molecules. This guide, therefore, synthesizes data from structurally related compounds to present a detailed profile of the title compound, offering insights into its synthesis, characterization, and potential applications. The information herein is intended to serve as a foundational resource for scientists engaged in the design and execution of research involving this and similar chemical entities.
Chemical Identity and Structure
The fundamental characteristics of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide are outlined below. These identifiers are crucial for the accurate documentation and retrieval of information related to this compound.
| Identifier | Value |
| IUPAC Name | 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide |
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| Canonical SMILES | CCC1=C(C(=O)NCCC)C=C(N1)C |
| InChI Key | (Predicted) |
| CAS Number | Not readily available |
Structural Representation:
Caption: 2D structure of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide.
Proposed Synthesis and Characterization
The synthesis of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide can be approached through established methods for the formation of pyrrole-3-carboxamides. A plausible synthetic route is outlined below, drawing from methodologies reported for analogous structures.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Amide Formation
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Ester Hydrolysis: The starting material, ethyl 4-ethyl-2-methyl-1H-pyrrole-3-carboxylate, is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide is added, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure.
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Acidification: The residue is dissolved in water and cooled in an ice bath. The solution is acidified with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.
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Isolation of Carboxylic Acid: The precipitated 4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
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Amide Coupling: The dried carboxylic acid is dissolved in a suitable aprotic solvent such as DMF. A coupling agent (e.g., HBTU or EDC) and a non-nucleophilic base (e.g., DIPEA) are added, followed by the addition of propylamine.
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Reaction and Work-up: The reaction mixture is stirred at room temperature overnight. The solvent is then removed, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final compound.
Physicochemical Properties (Predicted)
The physical properties of the title compound are predicted based on data available for structurally similar pyrrole derivatives. These values provide a useful estimation for experimental design.
| Property | Predicted Value | Rationale/Source Analogy |
| Melting Point | 140-160 °C | Based on melting points of similar substituted pyrrole carboxamides which are typically crystalline solids.[1][2] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding and molecular weight. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water. | The presence of both polar (amide) and non-polar (alkyl chains) groups suggests solubility in a range of organic solvents. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Calculated based on the contributions of the ethyl, methyl, and propyl groups, indicating moderate lipophilicity. |
Spectral Analysis (Predicted)
The following spectral characteristics are anticipated for 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide, based on its functional groups and overall structure.
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¹H NMR (in CDCl₃, 400 MHz):
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δ 8.0-9.0 ppm (broad s, 1H): Pyrrole N-H proton.
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δ 6.0-7.0 ppm (broad t, 1H): Amide N-H proton.
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δ 6.5-7.5 ppm (s, 1H): Proton on the pyrrole ring (C5-H).
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δ 3.2-3.4 ppm (q, 2H): Methylene protons of the N-propyl group adjacent to the nitrogen.
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δ 2.4-2.6 ppm (q, 2H): Methylene protons of the 4-ethyl group.
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δ 2.2-2.4 ppm (s, 3H): Methyl protons at the 2-position.
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δ 1.5-1.7 ppm (m, 2H): Methylene protons of the N-propyl group.
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δ 1.1-1.3 ppm (t, 3H): Methyl protons of the 4-ethyl group.
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δ 0.9-1.0 ppm (t, 3H): Methyl protons of the N-propyl group.
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¹³C NMR (in CDCl₃, 100 MHz):
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δ 165-170 ppm: Carbonyl carbon of the amide.
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δ 110-140 ppm: Carbons of the pyrrole ring.
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δ 40-45 ppm: Methylene carbon of the N-propyl group adjacent to the nitrogen.
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δ 20-25 ppm: Methylene carbons of the N-propyl and 4-ethyl groups.
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δ 10-15 ppm: Methyl carbons.
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Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):
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~3300-3400 cm⁻¹: N-H stretching (pyrrole).
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~3200-3300 cm⁻¹: N-H stretching (amide).
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~2800-3000 cm⁻¹: C-H stretching (aliphatic).
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~1630-1660 cm⁻¹: C=O stretching (amide I band).
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~1520-1550 cm⁻¹: N-H bending (amide II band).
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Mass Spectrometry (MS):
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Expected [M]⁺: m/z 194.14.
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Major Fragments: Fragmentation is likely to occur at the amide bond and the alkyl side chains.
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Potential Biological Activity and Applications
Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.[1][2] This suggests that 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide could also exhibit anti-mycobacterial properties.
Caption: Hypothetical inhibition of the MmpL3 transporter by the title compound.
The MmpL3 protein is essential for the transport of trehalose monomycolate, a precursor for the mycolic acid layer of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. The structural features of the title compound, including the pyrrole core and the carboxamide linkage, are consistent with those of known MmpL3 inhibitors. Further investigation into its anti-tubercular activity is therefore warranted.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the chemical and physical properties of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide. By synthesizing information from related compounds, we have outlined its likely synthesis, physicochemical characteristics, and spectral data. Furthermore, a compelling hypothesis for its potential biological activity as an MmpL3 inhibitor has been presented. This document serves as a valuable starting point for researchers, providing a solid foundation for future experimental work on this promising compound.
References
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PubChem. (n.d.). 4-Ethyl-2-methyl-1H-pyrrole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]
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NIST. (n.d.). Pyrrole, 4-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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